4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride
Overview
Description
4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
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Mechanism of Action
- The primary target of 4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride is not explicitly mentioned in the available data. However, we know that it is a fungistatic compound widely used as a food preservative .
Target of Action
Pharmacokinetics (ADME Properties)
- The compound’s absorption depends on its formulation (e.g., oral, topical, intravenous). It may be absorbed through the gastrointestinal tract or skin. Once absorbed, it likely distributes throughout the body, including tissues and organs. In the liver, it may undergo conjugation (e.g., with glycine) to form hippuric acid, which is then excreted . Excretion occurs mainly via the kidneys.
Biological Activity
4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride, a derivative of para-aminobenzoic acid (PABA), has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 250.73 g/mol
The synthesis of similar compounds often involves the Mannich reaction, which can yield various substituted amino acids that exhibit biological activity. The introduction of different alkyl groups at the amino position significantly influences the pharmacological properties of these compounds.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial effects. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. A recent investigation demonstrated that derivatives with similar structures achieved significant inhibition rates against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 µg/mL, suggesting potential applications in treating infections caused by these pathogens .
Compound | Bacterial Strain | Inhibition (%) | Concentration (µg/mL) |
---|---|---|---|
4e (analog) | Staphylococcus aureus | 80.69% | 50 |
4g (analog) | Klebsiella pneumoniae | 79.46% | 50 |
Anticancer Activity
The compound's anticancer properties have also been explored extensively. In vitro studies reveal that it can induce apoptosis in various cancer cell lines, including MDA-MB-231 (a breast cancer cell line). The mechanism involves increasing the percentage of annexin V-FITC-positive apoptotic cells significantly compared to controls, indicating a robust apoptotic response .
Cell Line | Apoptosis Induction (%) | Control (%) |
---|---|---|
MDA-MB-231 | 22.04% | 0.18% |
The proposed mechanism for the biological activity of this compound includes several pathways:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on carbonic anhydrases, which are crucial for various physiological processes.
- Receptor Interaction : The compound may act as an agonist for G protein-coupled receptors (GPCRs), influencing cellular signaling pathways involved in growth and apoptosis.
- Oxidative Stress Modulation : The ability to modulate oxidative stress responses may contribute to its anticancer efficacy .
Case Studies
A notable case study involved the evaluation of structural analogs of PABA derivatives in cancer therapy. These studies highlighted that modifications at the amino group significantly affected both cytotoxicity and selectivity towards cancer cells compared to normal cells .
Another study focused on the immunomodulatory effects of similar compounds, suggesting that they could enhance immune responses while exhibiting low toxicity profiles, making them suitable candidates for further development as therapeutic agents .
Properties
IUPAC Name |
4-[methyl(2-methylpropyl)amino]benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)8-13(3)11-6-4-10(5-7-11)12(14)15;/h4-7,9H,8H2,1-3H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCPWONGHVICDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C1=CC=C(C=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.